Aromatase Inhibition: Vatalanib vs. Sunitinib, Sorafenib, and Pazopanib
Vatalanib succinate is a potent aromatase inhibitor with an IC50 of 50 nM in human placental microsomal aromatase assays [1]. In contrast, sunitinib, sorafenib, and pazopanib have not been reported to exhibit meaningful aromatase inhibition in peer-reviewed primary literature. This off-target activity represents a compound-specific pharmacological feature not shared by comparator VEGFR inhibitors .
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (human placental microsomes) |
| Comparator Or Baseline | Sunitinib, Sorafenib, Pazopanib: No reported aromatase inhibition activity |
| Quantified Difference | Unique activity among VEGFR inhibitors (class-level distinction) |
| Conditions | Human placental microsomal aromatase assay; Banerjee et al. Cancer Res 2009 |
Why This Matters
This unique aromatase inhibition profile qualifies vatalanib for research applications in estrogen-dependent cancers and endocrine resistance models where other VEGFR TKIs are unsuitable.
- [1] Banerjee S, et al. The vascular endothelial growth factor receptor inhibitor PTK787/ZK222584 inhibits aromatase. Cancer Res. 2009;69(11):4716-4723. doi:10.1158/0008-5472.CAN-08-4716 View Source
